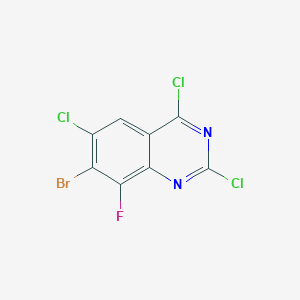

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-2,4,6-trichloro-8-fluoroquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HBrCl3FN2/c9-4-3(10)1-2-6(5(4)13)14-8(12)15-7(2)11/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPLLPUWIXCTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HBrCl3FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698028-11-3 | |

| Record name | 7-bromo-2,4,6-trichloro-8-fluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2,4,6-trichloro-8-fluoroquinazoline is a polyhalogenated quinazoline derivative of significant interest in medicinal chemistry, particularly in the exploration of novel kinase inhibitors for oncology.[1] The extensive halogenation of the quinazoline scaffold imparts unique physicochemical characteristics that are critical to its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive analysis of the known and predicted physicochemical properties of this compound. In the absence of extensive experimental data in peer-reviewed literature, this guide integrates predicted values with established analytical protocols, offering a framework for the empirical validation of these essential parameters. The document is structured to provide not only a data summary but also the scientific rationale behind the experimental methodologies, empowering researchers to conduct their own robust characterizations.

Chemical Identity and Molecular Structure

This compound is a highly substituted heterocyclic aromatic compound. The core quinazoline structure, a fusion of a benzene and a pyrimidine ring, is heavily decorated with electron-withdrawing halogen atoms, which profoundly influence its electronic distribution, steric hindrance, and intermolecular interactions.

Table 1: Chemical Identifiers and Molecular Properties

| Parameter | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1698028-11-3 | [1] |

| Molecular Formula | C₈HBrCl₃FN₂ | [1] |

| Molecular Weight | 330.37 g/mol | [1][2] |

| Canonical SMILES | C1=C2C(=C(C(=C1Cl)Br)F)N=C(N=C2Cl)Cl | [1] |

| InChI Key | MZPLLPUWIXCTEI-UHFFFAOYSA-N | [3] |

| Appearance | White crystalline powder | [1][4] |

The strategic placement of bromine, chlorine, and fluorine atoms is anticipated to modulate the molecule's binding affinity to biological targets and its metabolic stability.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, an understanding of its structure allows for the prediction of its key spectroscopic features. Empirical determination of these spectra is a critical step in confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the extensive substitution on the quinazoline ring, the ¹H NMR spectrum is expected to be simple. A single, distinct aromatic proton signal is anticipated, likely in the downfield region around 8.5 ppm, corresponding to the hydrogen atom at position 5.[1] The precise chemical shift will be influenced by the electronic effects of the adjacent halogen substituents.

-

¹³C NMR: The ¹³C NMR spectrum will provide a detailed fingerprint of the carbon framework. Distinct signals are expected for each of the eight carbon atoms of the quinazoline core. The carbons directly bonded to the halogens (C-2, C-4, C-6, C-7, and C-8) will exhibit chemical shifts and potentially coupling patterns (in the case of C-8 with fluorine) that are characteristic of such substitutions.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic distribution of this compound. The presence of bromine and chlorine, with their characteristic isotopic patterns, will result in a complex and highly diagnostic isotopic cluster in the mass spectrum, confirming the elemental composition of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the vibrations of the quinazoline ring system and the carbon-halogen bonds. Key expected vibrations include C=N and C=C stretching frequencies of the aromatic rings and the characteristic absorptions for C-Cl, C-Br, and C-F bonds.

Physicochemical Properties

The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Physical Properties

Table 2: Predicted Physical Properties

| Property | Predicted Value | Source |

| Boiling Point | 351.8 ± 42.0 °C at 760 mmHg | [1] |

| Flash Point | 166.5 ± 27.9 °C | [1] |

| Melting Point | Not available | [1] |

The high predicted boiling point is indicative of strong intermolecular forces, likely dominated by van der Waals interactions and potential π-π stacking of the quinazoline rings.[1] The absence of an experimental melting point in the literature suggests that the compound may decompose at elevated temperatures.[1]

Solubility

The solubility of a compound is a critical determinant of its bioavailability. This compound is characterized by low aqueous solubility and good solubility in polar aprotic organic solvents.[1][4]

-

Aqueous Solubility: The molecule's highly lipophilic nature, a consequence of the extensive halogenation and the aromatic system, leads to poor solubility in water.[1] The lack of significant hydrogen bonding donors or acceptors further contributes to its hydrophobicity.

-

Organic Solvent Solubility: The compound is reported to be soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are common solvents for screening and in vitro assays.[1][4]

Experimental Protocol: Gravimetric Method for Solubility Determination

This protocol provides a reliable method for the quantitative determination of solubility.[5]

Caption: Gravimetric solubility determination workflow.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter for predicting a drug's membrane permeability and overall ADME properties. A calculated LogP value for this compound is reported to be 4.4916.[2] This high value confirms the compound's significant lipophilic character.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.

Caption: Workflow for LogP determination via the shake-flask method.

Acidity Constant (pKa)

The pKa of a compound influences its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. For this compound, the two nitrogen atoms in the pyrimidine ring are the most likely sites of protonation. The pKa of the parent quinazoline is approximately 3.5.[5] The presence of multiple electron-withdrawing halogen atoms on the ring is expected to decrease the basicity of the nitrogen atoms, resulting in a lower pKa value for the conjugate acid.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore that exhibits a change in absorbance upon ionization.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life. Stability testing for this compound should be conducted in accordance with ICH guidelines.[6]

-

Thermal Stability: The high predicted boiling point suggests good thermal stability.[1] The halogenation of the quinazoline ring is generally known to enhance thermal stability.[1]

-

pH-Dependent Stability: Quinazoline and its derivatives can be susceptible to hydrolysis, particularly at extreme pH values.[7][8] Stability studies in aqueous solutions buffered at various pH levels are necessary to determine the optimal pH range for formulation and storage.

-

Photostability: Polycyclic aromatic compounds can be susceptible to photodegradation. Photostability testing, as outlined in ICH guideline Q1B, should be performed to assess the impact of light exposure on the compound's integrity.[6]

Conceptual Framework for Stability Testing

Caption: A conceptual workflow for stability testing according to ICH guidelines.

Conclusion and Future Directions

This compound is a promising scaffold for the development of new therapeutic agents. Its physicochemical properties, largely dictated by its extensive halogenation, present both opportunities and challenges for drug development. The high lipophilicity suggests good membrane permeability but may also pose challenges for aqueous solubility and formulation. The predicted stability is encouraging, but requires empirical validation.

This technical guide has synthesized the available information and provided a clear roadmap for the experimental determination of the key physicochemical properties of this compound. Future research should focus on obtaining robust experimental data for melting point, solubility in a range of pharmaceutically relevant solvents, pKa, and a comprehensive stability profile. Such data will be invaluable for guiding the rational design of novel quinazoline-based drug candidates and for the development of safe and effective formulations.

References

-

ICH Harmonised Tripartite Guideline, Q1A (R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

-

ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]

-

Al-Suwaidan, I. A., et al. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2015, 395637. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

-

YMER. (2024). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. [Link]

-

SciSpace. (n.d.). Quinazoline derivatives & pharmacological activities: a review. [Link]

-

ResearchGate. (2015). The physicochemical characters of quinazoline, 2-quinazolinone, 4-quinazolinone, and 2,4-quinazolinedione. [Link]

-

YMER. (2024). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. [Link]

-

ResearchGate. (n.d.). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. [Link]

Sources

- 1. Buy this compound | 1698028-11-3 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 1698028-11-3 [sigmaaldrich.com]

- 4. 1698028-11-3 | this compound [fluoromart.com]

- 5. researchgate.net [researchgate.net]

- 6. snscourseware.org [snscourseware.org]

- 7. scispace.com [scispace.com]

- 8. ymerdigital.com [ymerdigital.com]

A Technical Guide to 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline: A Versatile Scaffold in Modern Medicinal Chemistry

This document provides an in-depth technical overview of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, a highly functionalized heterocyclic compound that has emerged as a significant building block in contemporary drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this compound's properties, synthesis, and applications.

Core Compound Identification and Properties

This compound is a halogen-rich quinazoline derivative. The strategic placement of five halogen atoms on the quinazoline core imparts unique chemical reactivity and potential for biological activity.

Chemical Identity

-

IUPAC Name: this compound[1]

Physicochemical Properties

The compound is typically a white to yellow crystalline solid.[1][5][6] Its polysubstituted and halogenated nature dictates its solubility profile, exhibiting low solubility in water but good solubility in common organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][5]

| Property | Value | Source |

| Appearance | White to Yellow Crystalline Solid | [1][5][6] |

| Molecular Weight | 330.37 g/mol | [1][3] |

| Boiling Point (Predicted) | 351.8 ± 42.0 °C at 760 mmHg | [1][6] |

| Density (Predicted) | 1.987 ± 0.06 g/cm³ | [6] |

| LogP (Predicted) | 3.93 to 4.49 | [1][3] |

| Solubility | Soluble in DMSO and DMF; low in water | [1][5] |

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The general strategies involve the construction of the quinazoline core followed by controlled halogenation.

General Synthetic Approach

-

Cyclization: Formation of a quinazoline precursor. This often involves the reaction of an appropriately substituted anthranilic acid derivative with a source of carbon and nitrogen, such as urea or a nitrile.[5]

-

Chlorination: Conversion of hydroxyl groups on the quinazoline ring to chloro groups, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Halogenation: Introduction of the bromo and additional chloro substituents onto the benzene portion of the quinazoline ring through electrophilic aromatic substitution reactions.

The following diagram illustrates a conceptual workflow for the synthesis of polysubstituted quinazolines.

Caption: A generalized workflow for the synthesis of the target compound.

Reactivity Profile

The multiple halogen substituents on this compound create a molecule with several reactive sites. The chlorine atoms at the 2- and 4-positions are particularly susceptible to nucleophilic substitution, a common strategy for introducing diverse functional groups to the quinazoline scaffold.[1] The bromine atom at the 7-position and the chlorine at the 6-position are less reactive towards nucleophilic attack but can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This differential reactivity allows for selective functionalization at different positions of the molecule.

Applications in Drug Discovery and Medicinal Chemistry

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The heavily halogenated nature of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents.

Kinase Inhibitors in Oncology

Many quinazoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The core structure of this compound is suitable for modification to target the ATP-binding site of various kinases. The different halogen atoms can be selectively replaced to introduce functionalities that can interact with specific amino acid residues in the kinase domain, thereby enhancing potency and selectivity.[7] For instance, the chloro groups can be displaced by amines to generate libraries of 2,4-diaminoquinazoline derivatives, a common motif in kinase inhibitors.

The following diagram illustrates the general principle of kinase inhibition by a quinazoline-based inhibitor.

Caption: Competitive inhibition of ATP binding to a kinase active site.

Building Block for Complex Molecules

Beyond kinase inhibition, this compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. Its utility in agrochemical research for the development of new pesticides has also been noted.[6] The ability to perform selective cross-coupling and substitution reactions allows for the construction of complex molecular architectures with tailored properties.

Spectroscopic Characterization

Safety, Handling, and Storage

Hazard Identification

Based on available safety data sheets, this compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[2][8]

-

GHS Pictogram: GHS07 (Exclamation Mark)[2]

-

Signal Word: Warning[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

Recommended Handling and Storage

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[8][9]

For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere and stored in a freezer at temperatures of -20°C.[2][5][10]

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its densely functionalized structure, featuring multiple, differentially reactive halogen atoms, provides a flexible platform for the development of novel kinase inhibitors and other complex, biologically active molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

- Smolecule. (2023, August 16). Buy this compound | 1698028-11-3.

- Fluoromart. 1698028-11-3 | this compound.

- Sigma-Aldrich. This compound | 1698028-11-3.

- ChemScene. 1698028-11-3 | this compound.

- Caerulum Pharma. This compound.

- MySkinRecipes. This compound.

- Capot Chemical. (2025, December 14). MSDS of this compound.

- BLD Pharm. This compound.

- Advanced ChemBlocks. This compound 97%.

- Benchchem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.

Sources

- 1. Buy this compound | 1698028-11-3 [smolecule.com]

- 2. This compound | 1698028-11-3 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound - China Shanghai Caerulum Pharma [caerulumpharm.com]

- 5. 1698028-11-3 | this compound [fluoromart.com]

- 6. This compound [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. capotchem.com [capotchem.com]

- 9. This compound 97% | CAS: 1698028-11-3 | AChemBlock [achemblock.com]

- 10. 1698028-11-3|this compound|BLD Pharm [bldpharm.com]

Spectroscopic Blueprint of a Complex Scaffold: A Technical Guide to 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 7-bromo-2,4,6-trichloro-8-fluoroquinazoline (C₈BrCl₃FN₂; Molecular Weight: 330.37 g/mol [1]), a highly halogenated quinazoline derivative of interest to researchers in medicinal chemistry and drug development.[1] Given the paucity of published experimental data for this specific molecule, this document serves as a foundational reference, presenting predicted spectroscopic data based on established principles and spectral data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering in-depth interpretations and standardized protocols for empirical verification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand, synthesize, or characterize this and structurally related compounds.

Introduction: The Quinazoline Core in Drug Discovery

The quinazoline skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer agents.[1] The extensive halogenation of this compound suggests its potential utility as a versatile intermediate in the synthesis of novel therapeutics. The precise arrangement of bromine, chlorine, and fluorine atoms is expected to significantly influence the molecule's electronic properties, reactivity, and biological activity. Accurate spectroscopic characterization is therefore paramount for unequivocal structure confirmation, purity assessment, and understanding its chemical behavior.

This guide will systematically explore the predicted spectroscopic signature of this complex molecule, providing a robust framework for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its structure.

Experimental Protocol: NMR Analysis

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.

-

The final sample height in the tube should be approximately 4-5 cm.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the aromatic region (typically 0-10 ppm).

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a longer acquisition time will be necessary.

-

¹⁹F NMR: A proton-decoupled ¹⁹F NMR spectrum is essential for observing the fluorine environment.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple due to the extensive halogen substitution, which leaves only one proton on the quinazoline ring system.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | Singlet (s) | 1H | H-5 |

Interpretation:

-

Chemical Shift: The single proton at the C-5 position is significantly deshielded due to the anisotropic effects of the fused aromatic rings and the electron-withdrawing nature of the adjacent nitrogen and halogen substituents. A chemical shift in the range of 8.5-8.7 ppm is therefore anticipated.[1]

-

Multiplicity: With no adjacent protons, the signal for H-5 is expected to be a sharp singlet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will be more complex, revealing all eight carbon atoms of the quinazoline core. The chemical shifts will be heavily influenced by the attached halogens.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 165 | C-2, C-4 | Carbons bonded to electronegative nitrogen and chlorine atoms are expected to be significantly downfield. |

| ~150 - 155 (d) | C-8 | Carbon directly attached to fluorine will show a large one-bond C-F coupling (¹JCF). |

| ~145 - 150 | C-8a | Quaternary carbon at the ring junction. |

| ~135 - 140 | C-6 | Carbon attached to chlorine. |

| ~125 - 130 | C-5 | The only carbon bearing a hydrogen atom. |

| ~120 - 125 | C-4a | Quaternary carbon at the ring junction. |

| ~115 - 120 | C-7 | Carbon attached to bromine. |

Interpretation:

-

The chemical shifts of carbons directly bonded to halogens (C-2, C-4, C-6, C-7, C-8) will be significantly affected. The high electronegativity of fluorine will cause the C-8 signal to appear at a characteristically high chemical shift and exhibit a large coupling constant.

-

The remaining quaternary carbons (C-4a, C-8a) will have distinct chemical shifts based on their electronic environment within the fused ring system.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum will provide a clear and sensitive signal for the single fluorine atom.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -110 to -130 | Singlet (s) | The chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of other substituents. The presence of multiple electron-withdrawing groups would likely place the signal in this range relative to a standard like CFCl₃. |

Interpretation:

-

The ¹⁹F chemical shift is highly sensitive to the electronic environment. The precise value will be influenced by the cumulative electron-withdrawing effects of the chloro and bromo substituents on the benzene ring.

-

With no neighboring fluorine or hydrogen atoms within typical coupling distance, the signal is expected to be a singlet.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Skeletal Vibrations

IR spectroscopy is an excellent technique for identifying the types of bonds present in a molecule and providing a unique "fingerprint" for the compound.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

For solid samples like this compound, the KBr pellet method is a standard and reliable technique.

-

Thoroughly grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Predicted IR Absorption Bands

The IR spectrum will be characterized by absorptions corresponding to the aromatic ring system and the various carbon-halogen bonds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | Aromatic C-H stretch |

| 1600 - 1450 | Medium | Aromatic C=C and C=N stretching vibrations |

| 1250 - 1000 | Strong | C-F stretching vibration |

| 850 - 550 | Strong | C-Cl stretching vibrations |

| 680 - 500 | Strong | C-Br stretching vibration |

| 900 - 675 | Medium | Aromatic C-H out-of-plane bending |

Interpretation:

-

Aromatic Region: The absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the quinazoline ring's C=C and C=N skeletal vibrations.

-

Carbon-Halogen Region: The lower wavenumber region (below 1300 cm⁻¹) will be dominated by strong absorptions from the C-F, C-Cl, and C-Br stretching vibrations. The C-F stretch is typically the highest in frequency and very intense. The C-Cl and C-Br stretches will appear at progressively lower wavenumbers due to the increasing mass of the halogen atom.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a common technique for analyzing relatively small, thermally stable organic molecules.

-

Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.

-

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Sources

A Technical Guide to the Solubility and Stability of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline. As a highly halogenated, polycyclic aromatic scaffold, this molecule is anticipated to exhibit low aqueous solubility and present specific stability challenges characteristic of its class. Understanding these physicochemical properties is paramount for its successful progression in drug discovery and development, impacting everything from initial biological screening and ADME profiling to eventual formulation strategies. This document outlines field-proven experimental protocols, explains the scientific rationale behind methodological choices, and offers a predictive assessment of the molecule's behavior based on its unique chemical structure. All protocols are designed to be self-validating through the use of robust, stability-indicating analytical methods, ensuring data integrity and regulatory alignment with ICH standards.

Physicochemical Profile and Strategic Importance

The structure of this compound—a quinazoline core heavily substituted with five halogen atoms—presents a classic challenge in drug development: the trade-off between potential biological potency and poor physicochemical properties.[1][2] Halogenation can significantly enhance binding affinity to biological targets but often drastically reduces aqueous solubility, complicates metabolic pathways, and introduces potential liabilities related to chemical stability.[3][4]

A thorough understanding of solubility and stability is not merely a characterization exercise; it is a critical prerequisite for obtaining reliable biological data and developing a viable drug product. Poor solubility can lead to underestimated potency in in-vitro assays, poor absorption and bioavailability in vivo, and costly formulation hurdles.[5][6]

Table 1: Predicted Physicochemical Properties of this compound (Note: These are in-silico predicted values for guidance; experimental determination is required.)

| Property | Predicted Value | Implication for Development |

| Molecular Weight | 410.33 g/mol | High MW can negatively impact permeability. |

| cLogP | ~5.5 | Highly lipophilic; predicts very low aqueous solubility. |

| pKa (most basic) | ~0.5 (predicted) | Weakly basic nitrogen atoms; solubility will not be significantly improved in acidic pH. |

| H-Bond Acceptors | 2 (N atoms) | Limited hydrogen bonding potential with water. |

| H-Bond Donors | 0 | No hydrogen bond donating capacity. |

A Phased Approach to Solubility Assessment

Solubility is not a single value but a context-dependent property. For early-stage research, a rapid assessment of kinetic solubility is sufficient for compound screening. For later-stage development, the gold-standard thermodynamic solubility is essential for formulation and regulatory purposes.[5][7][8]

High-Throughput Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a high-concentration DMSO stock, begins to precipitate in an aqueous medium.[9][10] It is a measure of a compound's ability to remain in a supersaturated state and is highly relevant for plate-based biological assays.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Aqueous Addition: Rapidly add phosphate-buffered saline (PBS, pH 7.4) to each well, typically a 50-fold dilution (e.g., 2 µL of DMSO stock into 98 µL of buffer). This induces precipitation of poorly soluble compounds.

-

Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.[9]

-

Measurement: Read the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility limit is defined as the concentration at which the turbidity signal significantly exceeds the background of the buffer/DMSO controls.

Gold-Standard Thermodynamic Solubility Assay

Thermodynamic (or equilibrium) solubility is the true saturation point of a compound in a solvent when the solid and dissolved phases are in equilibrium.[5][10] This is a critical parameter for understanding oral absorption and for developing formulations.[7]

-

Sample Preparation: Add an excess amount of solid, crystalline this compound to vials containing the desired solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, common organic solvents). The presence of visible solid material throughout the experiment is crucial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached.[7] Longer incubation times (48-72 hours) may be necessary and should be confirmed by sampling at multiple time points.

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation at high speed (e.g., >14,000 rpm) or by using a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Solvent Selection & Predicted Solubility Profile

The choice of solvent is critical for handling, screening, and formulating the compound. Due to its highly lipophilic and halogenated nature, this compound is expected to be poorly soluble in aqueous media and highly soluble in non-polar organic solvents.[11][12]

Table 2: Representative Solubility Data in Common Laboratory Solvents (Note: This is illustrative data based on the compound's structure. Actual values must be determined experimentally.)

| Solvent | Solvent Type | Predicted Thermodynamic Solubility | Use Case & Rationale |

| Water | Aqueous | < 0.1 µg/mL | Baseline for physiological relevance. |

| PBS (pH 7.4) | Aqueous Buffer | < 0.1 µg/mL | Simulates physiological pH; essential for cell-based assays. |

| 0.1 N HCl | Acidic Aqueous | < 0.5 µg/mL | Simulates gastric fluid; minimal increase expected due to very weak basicity. |

| DMSO | Polar Aprotic | > 100 mg/mL | Universal solvent for stock solution preparation. |

| DMF | Polar Aprotic | > 80 mg/mL | Alternative to DMSO for stock solutions.[13] |

| Ethanol | Polar Protic | ~5-10 mg/mL | Co-solvent for preclinical formulations.[11] |

| Acetonitrile | Polar Aprotic | ~20-30 mg/mL | Common HPLC mobile phase component; useful for analytical work. |

| THF | Non-polar Ether | > 50 mg/mL | High solubility expected; useful in synthetic chemistry.[13] |

Chemical Stability Assessment: A Forced Degradation Approach

Forced degradation (or stress testing) is a regulatory requirement and a fundamental component of drug development.[14][15][16] It involves subjecting the compound to harsh conditions to deliberately induce degradation, which helps to:

-

Identify potential degradation products.

-

Elucidate degradation pathways.

-

Develop and validate a stability-indicating analytical method —a method proven to separate the intact drug from all its significant degradants.[17][18]

The International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B provide the framework for these studies.[14][19][20][21]

The Centrality of a Stability-Indicating HPLC Method

Before commencing stability studies, a robust HPLC method must be developed. This method, typically using a C18 column with gradient elution and UV detection (e.g., HPLC-DAD), is the cornerstone of the entire stability assessment.[22][23] Its "stability-indicating" nature is confirmed during the forced degradation study itself by demonstrating that all degradation peaks are baseline-resolved from the parent compound peak.

-

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14] Excessive degradation can generate secondary and tertiary degradants that are not relevant to real-world storage.

-

Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent system (e.g., Acetonitrile/Water) to ensure solubility during the experiment.

-

Stress Conditions (ICH Q1A/Q1B):

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24-48 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24-48 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Expose solid powder and solution to 80°C for 72 hours.

-

Photostability: Expose solid powder and solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[19][24][25] A dark control sample, wrapped in aluminum foil, must be stored alongside to differentiate between thermal and photolytic degradation.[19]

-

-

Time Points: Sample at multiple time points (e.g., 2, 8, 24, 48 hours) to find the optimal duration for achieving the target degradation.

-

Analysis: After exposure, neutralize acidic and basic samples if necessary. Analyze all samples, including controls, by the developed stability-indicating HPLC-DAD/MS method.

-

Data Evaluation:

-

Calculate the mass balance to account for the parent compound and all degradation products.

-

Confirm peak purity of the parent peak in all stressed samples using a Diode Array Detector (DAD) or Mass Spectrometry (MS).

-

Identify and, if necessary, characterize any degradant present at a significant level (e.g., >0.5%).

-

Predicted Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways. The quinazoline ring itself is generally stable, but the high degree of halogenation creates reactive sites.[26]

-

Hydrolysis: The chloro-substituents, particularly at the C2 and C4 positions, are activated by the adjacent nitrogen atoms and are the most likely sites for nucleophilic substitution by hydroxide under basic conditions, or water under harsh acidic/thermal conditions, to form quinazolinone analogs.[27] The C-F and C-Br bonds are generally more stable to hydrolysis.[28]

-

Photodegradation: Aromatic halides can undergo photolytic cleavage via a free-radical mechanism, potentially leading to dehalogenation.[19][25] The C-Br bond is the weakest C-X bond present and is the most probable site for photolytic cleavage.

Recommendations for Handling and Storage

Based on the predicted physicochemical profile, the following best practices are recommended:

-

Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. Store these solutions at -20°C or -80°C in tightly sealed containers to minimize water absorption. While some quinazolines have shown instability in DMSO over long periods, it remains the most practical solvent for initial solubilization.[29][30][31] Periodic purity checks of stock solutions are advised.

-

Aqueous Solutions: Due to extremely low aqueous solubility, preparing solutions directly in buffer is not feasible. For biological assays, dilute the DMSO stock into the final aqueous medium immediately before use, ensuring the final DMSO concentration is low (typically <0.5%) and compatible with the assay system.

-

Long-Term Storage: The solid compound should be stored in a desiccator, protected from light, at room temperature or refrigerated conditions to prevent potential hydrolysis and photodecomposition.

Conclusion

This compound represents a class of molecules with high potential but significant development challenges. Its predicted low aqueous solubility and potential for hydrolytic and photolytic degradation require a rigorous and systematic characterization strategy. By employing the phased solubility assessments and comprehensive forced degradation studies outlined in this guide, researchers can generate the high-quality, reliable data needed to understand the compound's liabilities, develop appropriate formulation strategies, and make informed decisions for its advancement as a potential therapeutic agent. The use of validated, stability-indicating methods is non-negotiable and forms the bedrock of a successful development program.

References

- 1. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study [mdpi.com]

- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Halogen Substituents on Interactions between 2-Phenyl-2,3-dihydroqulinazolin-4(1H)-one Derivatives and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biolabs.com [creative-biolabs.com]

- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. inventivapharma.com [inventivapharma.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. cibtech.org [cibtech.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. scispace.com [scispace.com]

- 17. ijcrt.org [ijcrt.org]

- 18. validated stability indicating: Topics by Science.gov [science.gov]

- 19. ema.europa.eu [ema.europa.eu]

- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 22. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 24. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]

- 25. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives [mdpi.com]

- 28. mdpi.com [mdpi.com]

- 29. benthamdirect.com [benthamdirect.com]

- 30. researchgate.net [researchgate.net]

- 31. pubs.aip.org [pubs.aip.org]

"potential biological activity of substituted quinazoline derivatives"

<__ A Technical Guide to the Biological Activities of Substituted Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This guide provides an in-depth analysis of the significant biological activities exhibited by substituted quinazoline derivatives, with a primary focus on their roles in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant therapies. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and provide validated experimental protocols for the synthesis and evaluation of these potent compounds. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this promising class of therapeutic agents.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinazoline is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a pyrimidine ring. This aromatic scaffold's structural rigidity, combined with its capacity for substitution at multiple positions, allows for the precise orientation of functional groups to engage with various biological receptors and enzymes.[1][2] This versatility is why numerous quinazoline-based drugs have successfully reached the market, validating the scaffold's therapeutic potential.[1]

The core value of the quinazoline nucleus lies in its ability to serve as a template for designing targeted inhibitors. For instance, the nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with key amino acid residues in enzyme active sites, a feature famously exploited in the design of kinase inhibitors.[3]

Major Biological Activities of Substituted Quinazolines

The therapeutic applications of quinazoline derivatives are broad, spanning multiple disease areas.[2] Below, we detail the most extensively studied and clinically relevant activities.

Anticancer Activity

Quinazolines are perhaps most renowned for their potent anticancer properties.[4] Many derivatives function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways that, when dysregulated, drive cancer cell proliferation, survival, and metastasis.[4][5]

-

Mechanism of Action: A primary target for quinazoline-based anticancer drugs is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK).[6][7] Overexpression or mutation of EGFR is a hallmark of various cancers, including non-small cell lung cancer (NSCLC), breast, and colon cancer.[7] Quinazoline derivatives like Gefitinib and Erlotinib act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascades (e.g., PI3K-Akt, MAPK) that promote tumor growth.[5][8]

-

Other Targets: Beyond EGFR, quinazolines have been developed to inhibit other key cancer-related targets, including Vascular Endothelial Growth Factor Receptor (VEGFR), histone deacetylase (HDAC), and tubulin polymerization.[2][9] This multi-target capability underscores the scaffold's adaptability in cancer therapy.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.[10] Quinazoline derivatives have demonstrated significant activity against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[1][11]

-

Mechanism of Action: The antimicrobial effects of quinazolines are often attributed to their ability to interfere with essential cellular processes in pathogens.[1] Some derivatives have been shown to disrupt cell wall synthesis, inhibit DNA replication, or interfere with microbial enzyme function.[1][12] The presence of specific substituents, such as halogens or lipophilic groups, can enhance the compound's ability to penetrate bacterial membranes and exert its effect.[11][13]

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Quinazoline derivatives have been investigated as potent anti-inflammatory agents, often exhibiting efficacy comparable to or greater than established drugs.[14][15]

-

Mechanism of Action: The anti-inflammatory properties of quinazolines are linked to their ability to modulate key inflammatory pathways. Some derivatives inhibit the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[15] Others act as inhibitors of enzymes such as cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), both of which are critical mediators of the inflammatory response.[15][16]

Anticonvulsant Activity

Quinazoline derivatives have a long history of investigation for their effects on the central nervous system (CNS), particularly as anticonvulsant agents.[17] The sedative-hypnotic drug Methaqualone is a well-known, albeit controversial, example.[18]

-

Mechanism of Action: The primary mechanism for the anticonvulsant activity of many quinazolines involves the potentiation of the GABAergic system.[18][19] These compounds can act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA, which helps to suppress seizure activity.[18] Some derivatives may also exert their effects through the inhibition of carbonic anhydrase.[20]

Deep Dive: Quinazolines as EGFR Kinase Inhibitors

The success of quinazoline derivatives as EGFR inhibitors represents a landmark in targeted cancer therapy. Understanding this mechanism provides a blueprint for rational drug design.

Targeting the EGFR Kinase Domain

The 4-anilinoquinazoline scaffold is the classic pharmacophore for first-generation EGFR inhibitors.[3] SAR studies have revealed that the quinazoline N-1 atom forms a critical hydrogen bond with the backbone NH of Met793 in the hinge region of the EGFR kinase domain.[3] The N-3 atom can form a water-mediated hydrogen bond with a threonine residue (Thr766).[3] The anilino group at the C-4 position occupies the ATP adenine binding pocket, while substitutions at the C-6 and C-7 positions can be modified to enhance potency and selectivity.[3][6] Third-generation inhibitors, like Osimertinib, were developed to overcome resistance mutations such as T790M.[21]

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention by quinazoline-based inhibitors.

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold. Understanding these relationships is crucial for optimizing lead compounds.

| Position | Substituent Type | Impact on Activity | Target Class |

| C2 | Aryl, Heteroaryl, Methyl, Thiol | Often essential for activity. Modulates potency and selectivity.[1] | Antimicrobial, Anticancer |

| C3 | Substituted Aryl, Alkyl | Critical for modulating activity and physicochemical properties.[1] | Anticonvulsant, Antimicrobial |

| C4 | Substituted Amino (e.g., anilino) | Key for binding to kinase active sites.[3] | Anticancer (Kinase Inhibitors) |

| C6, C7 | Methoxy, Halogen, Small solubilizing groups | Fine-tunes potency, selectivity, and pharmacokinetic properties.[3][6] | Anticancer (Kinase Inhibitors) |

| C8 | Halogen | Can improve antimicrobial activity.[1] | Antimicrobial |

Causality: The introduction of electron-donating or withdrawing groups can alter the electron density of the quinazoline ring system, influencing its ability to form key interactions (like H-bonds) with the target protein.[3] Lipophilic or bulky groups can enhance binding through hydrophobic interactions or, conversely, create steric hindrance.

Experimental Workflows for Evaluation

The following section provides validated, step-by-step protocols for the synthesis and biological evaluation of substituted quinazoline derivatives. These protocols are designed to be self-validating by including necessary controls.

General Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a common and versatile method for synthesizing the quinazolinone core.[22][23]

Rationale: This multi-step synthesis starts from readily available anthranilic acid. The choice of orthoester and primary amine allows for systematic variation at the C2 and C3 positions, respectively, facilitating the creation of a chemical library for SAR studies.

Caption: General workflow for quinazolinone synthesis.

Protocol:

-

Step 1: Benzoxazinone Formation:

-

In a round-bottom flask, combine anthranilic acid (1 equivalent) and an orthoester (e.g., triethyl orthoacetate, 3-5 equivalents).

-

Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture. The intermediate benzoxazinone often crystallizes upon cooling and can be isolated by filtration.[13]

-

-

Step 2: Amination and Cyclization:

-

To the isolated benzoxazinone (1 equivalent), add a primary amine (1.1 equivalents) and a suitable solvent (e.g., glacial acetic acid or ethanol).

-

Heat the mixture under reflux for 4-8 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

-

Step 3: Purification:

-

Collect the crude product by filtration.

-

Wash the solid with a cold solvent (e.g., ethanol or ether) to remove impurities.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to obtain the pure quinazolinone derivative.

-

Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

-

In Vitro Anticancer Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity.[24] Since mitochondrial activity is proportional to the number of viable cells, this assay provides a quantitative measure of a compound's cytotoxicity or anti-proliferative effects.[25]

Protocol:

-

Cell Seeding:

-

Harvest cancer cells (e.g., A549 lung cancer cells) and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight (~18-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[26]

-

-

Compound Treatment:

-

Prepare a stock solution of the test quinazoline derivative in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions.

-

Include vehicle-only (DMSO) wells as a negative control and a known anticancer drug (e.g., Gefitinib) as a positive control.

-

Incubate the plate for 48-72 hours.[26]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Data Acquisition:

-

Carefully aspirate the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[26]

-

Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[27]

-

Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[24][27]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

-

In Vitro Kinase Inhibition Assay

Rationale: This protocol provides a general framework for assessing a compound's ability to inhibit a specific protein kinase (e.g., EGFR). It measures the enzyme's ability to phosphorylate a substrate, a reaction that is blocked by an effective inhibitor. Commercial kits like ADP-Glo™ are often used, which quantify kinase activity by measuring the amount of ADP produced.[28]

Protocol:

-

Compound and Reagent Preparation:

-

Prepare serial dilutions of the test quinazoline derivative in an appropriate assay buffer containing a small percentage of DMSO.

-

Prepare a reaction mixture containing the kinase substrate (a specific peptide) and ATP in the kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EGTA).[28]

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a 96- or 384-well plate, add the recombinant kinase enzyme to the wells.

-

Add the test compound dilutions. Include a positive control (a known inhibitor like staurosporine) and a negative control (vehicle only).[29][30]

-

Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[28][30]

-

-

Initiation of Kinase Reaction:

-

Initiate the reaction by adding the ATP/substrate mixture to all wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[28]

-

-

Signal Detection:

-

Stop the kinase reaction and detect the signal according to the assay format (e.g., by adding the ADP-Glo™ reagent, which converts the ADP produced into a luminescent signal).

-

Read the plate using a luminometer, fluorometer, or spectrophotometer as appropriate for the detection method.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the negative (uninhibited) control.

-

Plot the inhibition data against the compound concentration to determine the IC₅₀ value.

-

Conclusion and Future Perspectives

Substituted quinazoline derivatives have unequivocally established their place in modern drug discovery, with profound impacts on oncology and infectious diseases. The scaffold's synthetic tractability and its ability to be tailored to a wide range of biological targets ensure its continued relevance. Future research will likely focus on developing next-generation derivatives that can overcome drug resistance, improve selectivity to reduce off-target effects, and explore novel mechanisms of action. The integration of computational drug design with high-throughput synthesis and screening will accelerate the discovery of new quinazoline-based therapeutics to address unmet medical needs.[31]

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry.

-

Al-Ostath, A., Abulfaraj, A. A., & Al-Majid, A. M. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI. [Link]

-

Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2022). MDPI. [Link]

-

Jacquet, E., et al. (2018). Quinazoline derivatives as anticancer drugs: a patent review (2011 - present). Expert Opinion on Therapeutic Patents. [Link]

-

Al-Abdullah, E. S., et al. (2021). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules. [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal. [Link]

-

Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. (2021). PubMed. [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2023). National Institutes of Health. [Link]

-

Recent Developments in the Antimicrobial Activity of Quinazoline. (2023). Research in Pharmacy and Health Sciences. [Link]

-

Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. (2021). International Journal of Pharmaceutical Research. [Link]

-

Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (2017). National Institutes of Health. [Link]

-

Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (n.d.). ScienceDirect. [Link]

-

Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. (2017). PubMed. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2024). MDPI. [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). ACS Publications. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). National Institutes of Health. [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

Anti-colorectal Cancer Activity of Quinazoline Derivatives: A Comprehensive Review. (2024). Bentham Science. [Link]

-

Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. (2024). International Journal for Multidisciplinary Research. [Link]

-

Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]

-

Cellular Viability Assay—MTT Test. (2021). Bio-protocol. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]

-

Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors. (2021). J-Stage. [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). National Institutes of Health. [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. [Link]

-

Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). National Institutes of Health. [Link]

-

novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). World Journal of Pharmaceutical Research. [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). National Center for Biotechnology Information. [Link]

-

Synthesis of 4-substituted quinazolines 35. (n.d.). ResearchGate. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2018). Frontiers in Chemistry. [Link]

-

Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. (2024). PubMed. [Link]

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Informatics in Medicine Unlocked. [Link]

-

Kinase. (n.d.). BioAssay Systems. [Link]

-

Can anyone suggest a protocol for a kinase assay? (2015). ResearchGate. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives as anticancer drugs: a patent review (2011 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. wisdomlib.org [wisdomlib.org]

- 9. mdpi.com [mdpi.com]

- 10. rphsonline.com [rphsonline.com]

- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 12. Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis and Biological Evaluation of Novel Quinazoline-Based Anti-inflammatory Agents Acting as PDE4B Inhibitors [jstage.jst.go.jp]

- 16. Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]

- 19. journaljpri.com [journaljpri.com]

- 20. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Quinazolinone synthesis [organic-chemistry.org]

- 23. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. benchchem.com [benchchem.com]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. benchchem.com [benchchem.com]

- 29. bioassaysys.com [bioassaysys.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. ijfmr.com [ijfmr.com]

A Technical Guide for the In Silico Prediction of Biological Targets for 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline

Abstract

The identification of molecular targets is a critical and rate-limiting step in early-stage drug discovery. For novel chemical entities, such as 7-Bromo-2,4,6-trichloro-8-fluoroquinazoline, where no prior biological data exists, in silico computational approaches provide a rapid and cost-effective strategy to generate testable hypotheses. This guide details a multi-pronged, self-validating computational workflow designed to predict the biological targets of this novel quinazoline derivative. By integrating ligand-based similarity assessments, structure-based reverse docking, and machine learning models, this methodology aims to create a high-confidence, prioritized list of potential protein targets, thereby accelerating its progression into targeted biological assays. The guide provides not only the procedural steps but also the strategic rationale behind each choice, ensuring a robust and scientifically sound predictive process.

Introduction: The Rationale for a Computational First Approach

The journey from a novel molecule to a therapeutic agent begins with a fundamental question: what does it do in a biological system? Answering this requires identifying its molecular targets—the specific proteins, enzymes, or receptors it interacts with to elicit a biological response. Traditional high-throughput screening (HTS) campaigns, while powerful, are resource-intensive and often yield hits that require extensive follow-up to deorphanize.

For a novel compound like this compound, a heavily halogenated quinazoline derivative, the chemical space it occupies is unique. The quinazoline scaffold itself is a well-known "privileged structure" in medicinal chemistry, with derivatives showing a vast range of activities including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3][4]. This history suggests our subject molecule is likely bioactive, but its specific halogenation pattern makes its precise function unpredictable.

Here, in silico target prediction offers a powerful alternative to blind screening. By leveraging the vast, publicly available bioactivity data and protein structures, computational methods can rapidly scan the known "targetable" proteome to identify proteins that are most likely to bind to our query molecule. This guide outlines a workflow that triangulates data from orthogonal computational approaches to build a high-confidence case for a select number of targets before committing to expensive and time-consuming wet-lab validation.

The Subject Molecule: this compound

Before any computational analysis, the molecule must be accurately represented in a machine-readable format.

-

Canonical SMILES: C1=C(C2=C(C(=C1F)Br)N=C(N=C2Cl)Cl)Cl

-

3D Structure: (Generated via energy minimization from SMILES)

A search of current chemical and biological databases reveals no published data for this specific substitution pattern, establishing it as a truly novel chemical entity for the purpose of this workflow.

A Multi-Pronged In Silico Prediction Strategy

The core of this guide is a self-validating system built on the principle of consensus. A potential target is considered high-confidence only if it is predicted by at least two methodologically distinct approaches. This mitigates the inherent limitations and biases of any single algorithm.

Caption: High-level overview of the in silico target prediction workflow.

Method 1: Ligand-Based Similarity Prediction

Causality: This approach is founded on the Similar Property Principle: structurally similar molecules often have similar biological activities. By comparing our query molecule to a massive database of known bioactive ligands, we can infer its targets. This is computationally efficient and an excellent first step.

Recommended Tool: SwissTargetPrediction . This web server predicts targets by combining 2D and 3D similarity measures against a library of known active compounds.[5][6][7][8][9]

Experimental Protocol: Ligand-Based Target Prediction

-

Input Molecule: Paste the SMILES string (C1=C(C2=C(C(=C1F)Br)N=C(N=C2Cl)Cl)Cl) into the query box.

-

Select Organism: Choose "Homo sapiens" to focus on human protein targets.

-

Execute Prediction: Click the "Predict targets" button.

-

Data Collection: The server will return a list of potential targets, ranked by probability. The probability score is based on the frequency and similarity of known ligands for that target that match the query molecule.

-

Export Results: Download the results table, paying close attention to the "Probability" and "Known Actives" columns. Targets with higher probability scores and a greater number of similar known actives are of higher initial interest.

Method 2: Structure-Based Reverse Docking

Causality: Unlike ligand-based methods, reverse docking directly assesses the physical and chemical complementarity between the query molecule and the 3D structures of potential protein targets.[10][11][12] The molecule is computationally "docked" into the binding sites of thousands of proteins, and a scoring function estimates the binding affinity. This approach can identify novel interactions not discoverable through similarity alone.

Recommended Tool: While several platforms exist, the conceptual workflow remains the same. This involves docking the prepared ligand structure against a curated library of druggable protein binding sites.

Experimental Protocol: Reverse Docking Workflow

-

Ligand Preparation:

-

Convert the 2D SMILES string to a 3D structure (.sdf or .mol2 format) using a tool like Open Babel or the PubChem structure generator.

-

Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Assign appropriate protonation states at a physiological pH of 7.4.

-

-

Target Database Selection: Utilize a pre-compiled database of high-resolution human protein crystal structures with defined binding pockets, such as those used by servers like idTarget or TarFisDock.

-

High-Throughput Docking:

-

Systematically dock the prepared 3D ligand structure into each binding site in the target database.

-

Use a validated docking algorithm (e.g., AutoDock Vina, GOLD) to generate binding poses and calculate binding affinity scores (e.g., kcal/mol).[13]

-

-

Scoring and Ranking:

-

Rank all protein targets based on their calculated binding affinity scores. More negative scores typically indicate stronger predicted binding.

-

Crucial Step - Score Normalization: It is essential to normalize scores, as raw docking scores are not directly comparable across different proteins.[10][11] Methods like calculating a Z-score relative to a set of decoy molecules for each target can improve ranking accuracy.

-

-

Data Collection: Compile a list of the top-ranked protein targets (e.g., top 1%) for further analysis.

Method 3: Machine Learning & AI-Powered Platforms